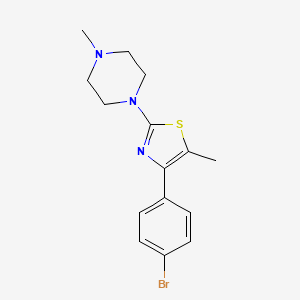
4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole, also known as BPT, is a thiazole derivative that has been extensively studied for its potential use in various scientific applications. This compound has shown promising results in several research studies, making it an important topic of discussion in the scientific community.
Mécanisme D'action
The exact mechanism of action of 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole in lab experiments is its relatively simple synthesis method. 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole is also relatively stable and can be stored for long periods of time. However, one limitation of using 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole in lab experiments is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole. One area of research is the development of new derivatives of 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole that may have improved efficacy and fewer side effects. Another area of research is the investigation of the potential use of 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole in the treatment of other diseases, such as cardiovascular disease and diabetes. Additionally, more research is needed to fully understand the mechanism of action of 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole and its potential use in various scientific applications.
Conclusion
In conclusion, 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole is a thiazole derivative that has shown promising results in several research studies. It has potential use in the treatment of cancer and neurological disorders. The synthesis of 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole is relatively simple, and it has several advantages for use in lab experiments. However, more research is needed to fully understand the mechanism of action of 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole and its potential use in various scientific applications.
Méthodes De Synthèse
The synthesis of 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole involves the condensation of 4-bromoacetophenone and 2-amino-5-methylthiazole in the presence of a base. The resulting compound is then reacted with 4-methylpiperazine to form 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole. The synthesis of 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole is a relatively simple process and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole has been extensively studied for its potential use in various scientific applications. One of the most promising applications of 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole is in the field of cancer research. 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole has also been studied for its potential use in the treatment of neurological disorders. It has been shown to have neuroprotective effects and may be useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
4-(4-bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3S/c1-11-14(12-3-5-13(16)6-4-12)17-15(20-11)19-9-7-18(2)8-10-19/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUINLWJWVQGBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N2CCN(CC2)C)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-Methoxypyridin-3-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7534666.png)
![1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one](/img/structure/B7534667.png)
![N-[3-(2,6-dimethylanilino)quinoxalin-2-yl]-2-methylbenzenesulfonamide](/img/structure/B7534668.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine](/img/structure/B7534672.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]-4-propan-2-yloxybenzamide](/img/structure/B7534675.png)
![1-(benzenesulfonyl)-N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine](/img/structure/B7534696.png)
![N-tert-butyl-2-[[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]benzenesulfonamide](/img/structure/B7534709.png)
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-[2-(1,3-thiazol-4-yl)benzimidazol-1-yl]ethanone](/img/structure/B7534710.png)
![3,4-dimethoxy-N-[2-oxo-2-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethyl]benzamide](/img/structure/B7534715.png)
![2-ethoxy-N-[2-oxo-2-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethyl]benzamide](/img/structure/B7534717.png)
![6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B7534722.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B7534725.png)
![N-(4-cyanophenyl)-2-[4-(2-methyl-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoacetamide](/img/structure/B7534727.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide](/img/structure/B7534740.png)